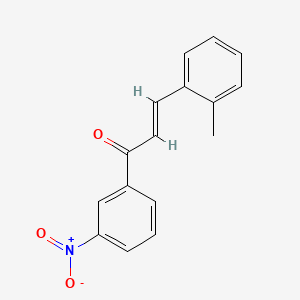

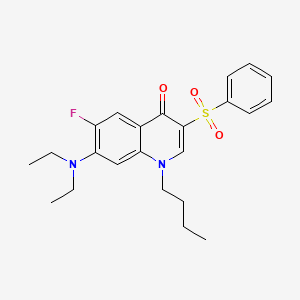

(2E)-3-(2-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of chalcone derivatives, including compounds similar to (2E)-3-(2-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one, typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed condensation between an aldehyde and a ketone with an α-hydrogen, forming a β-hydroxy ketone or chalcone (Wu Qun-rong, 2007). The method is favored for its simplicity, high yields, and the ability to introduce various substituents into the chalcone structure, allowing for a broad range of derivative compounds.

Molecular Structure Analysis

Chalcones, including this compound, often exhibit planar structures due to conjugation between the aromatic rings and the central enone moiety. The crystal structure analysis of a related chalcone showed two independent molecules with dihedral angles indicating a degree of planarity and slight twists, which may influence intermolecular interactions and packing in the solid state (H. Fun et al., 2008).

Chemical Reactions and Properties

Chalcones can undergo a variety of chemical reactions, including cyclization, addition, and nucleophilic substitutions, due to the presence of the reactive α,β-unsaturated carbonyl system. For instance, nitrosocarbonyl intermediates have been shown to react with allylic alcohols to afford regioisomeric adducts, demonstrating the versatility of chalcone derivatives in organic synthesis (P. Quadrelli et al., 2013).

Physical Properties Analysis

The physical properties of chalcones, such as melting points, solubility, and crystallinity, are influenced by their molecular structure, specifically the substituents on the aromatic rings. For example, the analysis of crystal structures provides insights into the packing, intermolecular interactions, and stability of these compounds in the solid state (H. Fun et al., 2008).

Chemical Properties Analysis

The chemical properties of chalcones, such as acidity, basicity, and reactivity, are predominantly determined by the enone moiety and the electron-donating or electron-withdrawing nature of the substituents on the aromatic rings. The presence of a nitro group, for example, can significantly affect the electron distribution within the molecule, influencing its reactivity in various chemical reactions (E. Korkmaz & Metin Zora, 2020).

科学的研究の応用

Nonlinear Optical Properties

Third-Order Nonlinear Susceptibility and Optical Limiting Properties : This compound exhibits significant third-order nonlinear optical properties. Studies using density functional theory (DFT) and Z-scan techniques have shown its potential in applications like optical limiters and optical switches due to its nonlinear absorption behavior and optical limiting thresholds, making it suitable for visible laser protection (Valverde et al., 2018) (Maidur & Patil, 2018).

Electro-Optical Properties : Research has indicated that these compounds exhibit significant electronic, optical, and nonlinear optical properties. Calculations of dipole moment, polarizability, and second hyperpolarizability underscore their potential for real-time nonlinear optical applications (Muhammad et al., 2017).

Crystal Structure Analysis

Crystal Structures and Molecular Interactions : Studies have analyzed the crystal structures of various chalcones, including this compound. These analyses include the examination of hydrogen-bonded chains, lattice energy, and the dihedral angles between different phenyl groups in the molecule. Such structural insights are crucial for understanding the molecular properties and interactions in solid-state physics and material science (Girisha et al., 2016) (Salian et al., 2016).

Single Crystal X-Ray Diffraction Studies : Such studies provide valuable information on the crystal packing, molecular stability, and intermolecular interactions within these compounds. They are essential for applications in material science and crystal engineering (Prabhu et al., 2015).

Photophysical Properties

- Solvatochromic Effects on Absorption and Fluorescence : Research on similar chalcone derivatives has shown solvatochromic effects, indicating potential applications in molecular electronics and photonics. These effects are critical for understanding the stabilization of molecules in different states and their electronic transitions (Kumari et al., 2017).

Corrosion Inhibition Studies

- Use in Corrosion Inhibition : Some studies have investigated the efficiency of similar compounds in inhibiting corrosion, which is relevant for industrial applications, particularly in materials engineering (Baskar et al., 2012).

特性

IUPAC Name |

(E)-3-(2-methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c1-12-5-2-3-6-13(12)9-10-16(18)14-7-4-8-15(11-14)17(19)20/h2-11H,1H3/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSAZXKPKNZHLPJ-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanone dihydrochloride](/img/structure/B2491199.png)

![ethyl 2-(2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2491201.png)

![3-(4-(tert-butyl)phenylsulfonamido)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2491204.png)

![N,N-dimethyl-4-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzenesulfonamide](/img/structure/B2491205.png)

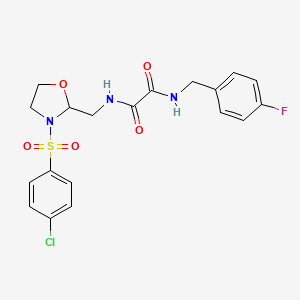

![1-(3-(1H-imidazol-1-yl)propyl)-2-imino-8-methyl-5-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2491208.png)

![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2491215.png)

![2-{[5-(5-chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2491216.png)

![Methyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)benzoate](/img/structure/B2491218.png)

![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-4-methylthiophene-2-carboxamide](/img/structure/B2491222.png)